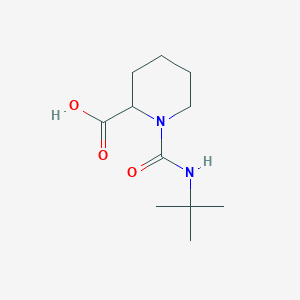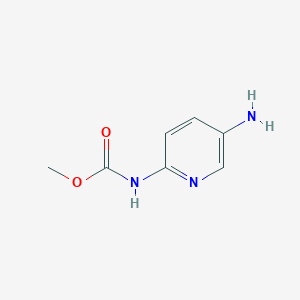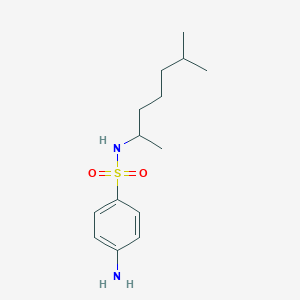
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide is a sulfonamide derivative known for its diverse applications in various scientific fields. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfonyl group attached to an amine. These compounds have been widely studied for their antibacterial properties and other pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methylheptan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and consistent production. The use of automated systems and advanced purification techniques ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to the antibacterial effect.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets. This structural uniqueness may result in different pharmacokinetic and pharmacodynamic profiles compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C14H24N2O2S |
|---|---|
Molecular Weight |
284.42 g/mol |
IUPAC Name |
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H24N2O2S/c1-11(2)5-4-6-12(3)16-19(17,18)14-9-7-13(15)8-10-14/h7-12,16H,4-6,15H2,1-3H3 |
InChI Key |
VGQAKIKOBLHSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
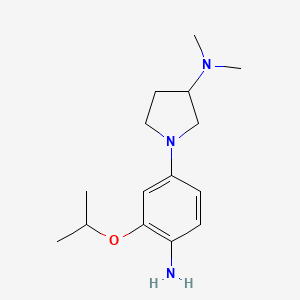

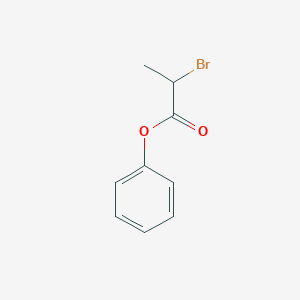

![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
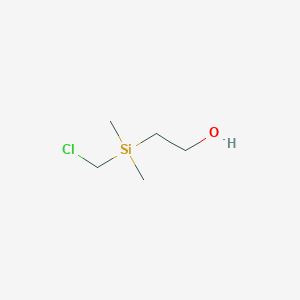
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
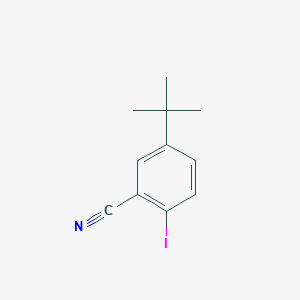
![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
